GI254023X - 260264-93-5

GI254023X

Catalog Number: EVT-269183
CAS Number: 260264-93-5
Molecular Formula: C21H33N3O4
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GI254023X is a L-valine derivative that is 3-methyl-L-valine in which carboxy OH group is replaced by a methylnitrilo group and the one of the amino hydrogens is replaced by a (2R)-2-{(1S)-1-[formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl group. It is a potent MMP9 and ADAM10 metalloprotease inhibitor with IC50 of 2.5 and 5.3 nM, respectively. It has a role as an apoptosis inducer, an antineoplastic agent, a matrix metalloproteinase inhibitor and an EC 3.4.24.* (metalloendopeptidase) inhibitor. It is a L-valine derivative, an aldehyde and a member of hydroxylamines.
Classification and Source

GI254023X belongs to the class of hydroxamate-based metallopeptidase inhibitors. Hydroxamates are known for their ability to chelate metal ions, particularly zinc, which is crucial for the catalytic activity of many metalloproteinases. The compound was first synthesized and characterized in patents cited by Hundhausen et al. in 2003, with subsequent improvements in synthesis reported by Hoettecke et al. in 2010 .

Synthesis Analysis

Key Steps in Synthesis

  1. Formation of Boron Enolate: The key step involves the formation of a boron enolate, which is crucial for achieving the desired stereochemistry at specific carbon centers.
  2. Hydrogenolysis: The final step typically involves hydrogenolysis to remove protecting groups, yielding the target compound with high purity (>96% as determined by High-Performance Liquid Chromatography) .
  3. Characterization: The synthesized compound is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its structural integrity and purity.
Molecular Structure Analysis

GI254023X features a complex molecular structure characterized by several stereogenic centers (C-3, C-5, and C-6) and an N-formyl hydroxylamine moiety that plays a critical role in its inhibitory function. The presence of these stereogenic centers leads to multiple possible diastereomers, complicating the synthesis and characterization process .

Structural Features

  • Hydroxamate Functionality: This group is essential for binding to the zinc ion at the active site of ADAM10.
  • Stereochemistry: The compound can exist in various stereoisomeric forms due to its multiple chiral centers, influencing its biological activity.
Chemical Reactions Analysis

GI254023X primarily participates in reversible inhibition reactions with ADAM10 by forming a bidentate complex with the zinc ion at the enzyme's active site. This interaction effectively blocks substrate access, inhibiting enzymatic activity.

Reaction Mechanism

  1. Zinc Binding: The hydroxamate group chelates the zinc ion.
  2. Substrate Inhibition: By binding to the active site, GI254023X prevents substrate cleavage that would normally be facilitated by ADAM10.
Mechanism of Action

The mechanism of action of GI254023X involves selective inhibition of ADAM10 through zinc chelation. This inhibition results in reduced proteolytic activity on substrates such as N-Cadherin, which is crucial for synaptic function .

Specificity

GI254023X exhibits a high degree of selectivity for ADAM10 over ADAM17, with an inhibitory concentration (IC50) of approximately 5.3 nM for ADAM10 compared to over 1000 nM for ADAM17 . This selectivity is significant for therapeutic applications where modulation of specific proteolytic pathways is desired.

Physical and Chemical Properties Analysis

GI254023X has distinct physical and chemical properties that facilitate its function as an inhibitor:

These properties are critical when considering its formulation for therapeutic use.

Applications

The primary applications of GI254023X lie within biomedical research and potential therapeutic interventions:

  1. Neurodegenerative Diseases: Research indicates that inhibiting ADAM10 can mitigate synaptic dysfunction associated with diseases like Huntington's disease .
  2. Cancer Research: Given that ADAM10 plays roles in tumor progression and metastasis, GI254023X may serve as a tool for studying cancer biology.
  3. Biochemical Studies: It is utilized extensively in studies aimed at understanding the biological functions of ADAM10 and related metalloproteinases.
Pharmacological Characterization of GI254023X

Mechanism of Action as a Metalloprotease Inhibitor

GI254023X is a hydroxamate-based small-molecule inhibitor that selectively targets metalloproteases, primarily A Disintegrin and Metalloproteinase 10 (ADAM10). Its mechanism involves coordination with the catalytic zinc ion within the enzyme’s active site, blocking substrate access and proteolytic activity. This zinc-binding action is characteristic of hydroxamate inhibitors, which form bidentate interactions with the Zn²⁺ ion, rendering the protease inactive [5] [6]. Unlike broad-spectrum metalloprotease inhibitors, GI254023X exploits subtle structural differences in the substrate-binding pockets of ADAM family members to achieve selectivity [2] [8].

Selective Inhibition of ADAM10: Structural Basis and Binding Dynamics

The high selectivity of GI254023X for ADAM10 (IC₅₀ = 5.3 nM) arises from its structural complementarity with the enzyme’s S1′ pocket. ADAM10 possesses an extended hydrophobic cavity in this region, which accommodates the inhibitor’s phenylpropyl group—a feature absent in the shallower S1′ pocket of ADAM17. This allows GI254023X to bind ADAM10 with >100-fold greater affinity than ADAM17 [5] [6]. Crystallographic studies confirm that the inhibitor’s hydroxamate group coordinates the catalytic zinc, while its backbone interactions stabilize the protease’s consensus sequence [3] [6].

Table 1: Structural Elements Governing GI254023X-ADAM10 Selectivity

Structural FeatureRole in Binding DynamicsEffect on Selectivity
S1′ Pocket DepthExtended hydrophobic cavity in ADAM10 accommodates phenylpropyl group100-fold selectivity over ADAM17 (shallow pocket) [5]
Zinc Coordination SiteHydroxamate group chelates Zn²⁺; critical for active-site bindingMandatory for inhibition [6]
Prodomain InteractionMature ADAM10 (60 kDa) requires prodomain removal; GI254023X binds only mature formNo inhibition of zymogen [7] [9]

Improved synthetic methods have enhanced the compound’s acid stability and diastereomeric purity, ensuring consistent batch-to-batch efficacy in research settings [3].

Cross-Reactivity with MMP9 and ADAM17: Comparative IC₅₀ Analysis

Despite its selectivity for ADAM10, GI254023X exhibits significant cross-reactivity with Matrix Metalloproteinase 9 (MMP9) (IC₅₀ = 2.5 nM). This is attributed to analogous zinc-coordination mechanics and S1′ pocket topology in MMP9. By contrast, its inhibition of ADAM17 is weaker (IC₅₀ = 541 nM), as confirmed by recombinant enzyme assays [4] [6].

Table 2: Comparative Inhibitory Potency (IC₅₀) of GI254023X

EnzymeIC₅₀ (nM)Selectivity Ratio (vs. ADAM10)Functional Consequence
ADAM105.31.0 (Reference)Blocks >70 substrates (e.g., N-cadherin, CX3CL1) [6]
MMP92.50.5May affect extracellular matrix remodeling [4]
ADAM17541102Limited impact on TNFα shedding [8]

In cellular models, cross-reactivity manifests functionally:

  • ADAM10-Specific Effects: GI254023X (1–10 µM) reduces constitutive shedding of fractalkine (CX3CL1) and RAGE [6] [10].
  • MMP9 Implications: At high concentrations (>10 µM), it may inadvertently impair tissue remodeling pathways [4].

Non-Zinc-Binding vs. Zinc-Binding Inhibition Mechanisms

Conventional metalloprotease inhibitors like GI254023X rely on zinc chelation, which risks off-target effects due to conserved zinc sites across metalloproteases. For example, hydroxamates can inhibit ADAMs, MMPs, and even unrelated zinc-dependent enzymes [5] [7].

By contrast, non-zinc-binding inhibitors (e.g., CID 3117694) bind exosites (secondary substrate-binding regions) rather than the catalytic zinc. These exhibit unique advantages:

  • Enhanced Selectivity: CID 3117694 inhibits ADAM10 (Kᵢ = 883 nM) without affecting ADAM17 or MMPs [2] [5].
  • Substrate-Specificity: Unlike zinc-binders, exosite-targeting inhibitors can selectively block cleavage of glycosylated substrates (e.g., CX3CL1 but not Notch) [5].

Table 3: Zinc-Binding vs. Non-Zinc-Binding ADAM10 Inhibitors

PropertyZinc-Binding (GI254023X)Non-Zinc-Binding (CID 3117694)
MechanismChelates catalytic Zn²⁺Binds exosites; no metal interaction [5]
Enzyme SelectivityInhibits ADAM10, MMP9, weakly ADAM17ADAM10-specific (no MMP/ADAM17 inhibition) [2]
Substrate SelectivityBlocks all ADAM10 substrates indiscriminatelyDifferential inhibition (e.g., spares Notch cleavage) [5]
Therapeutic DrawbacksPotential off-target toxicity (e.g., musculoskeletal syndrome)Lower risk of broad-spectrum effects [5]

GI254023X’s zinc-dependent mechanism also triggers unique long-term effects: Prolonged exposure (>24 hrs) induces ADAM10 internalization and lysosomal degradation, depleting total cellular enzyme levels—a phenomenon not observed with non-zinc inhibitors [8].

Properties

CAS Number

260264-93-5

Product Name

GI254023X

IUPAC Name

(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide

Molecular Formula

C21H33N3O4

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C21H33N3O4/c1-15(24(28)14-25)17(13-9-12-16-10-7-6-8-11-16)19(26)23-18(20(27)22-5)21(2,3)4/h6-8,10-11,14-15,17-18,28H,9,12-13H2,1-5H3,(H,22,27)(H,23,26)/t15-,17+,18+/m0/s1

InChI Key

GHVMTHKJUAOZJP-CGTJXYLNSA-N

SMILES

CC(C(CCCC1=CC=CC=C1)C(=O)NC(C(=O)NC)C(C)(C)C)N(C=O)O

Solubility

Soluble in DMSO

Synonyms

3-(formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid (2,2-dimethyl-1-methylcarbamoyl-1-propyl)amide
GI 254023
GI-254023
GI254023
GI254023X

Canonical SMILES

CC(C(CCCC1=CC=CC=C1)C(=O)NC(C(=O)NC)C(C)(C)C)N(C=O)O

Isomeric SMILES

C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)N[C@H](C(=O)NC)C(C)(C)C)N(C=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.